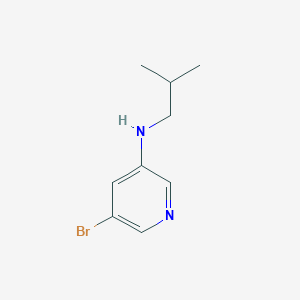
(5-Bromo-pyridin-3-yl)-isobutyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-pyridin-3-yl)-isobutyl-amine: is an organic compound that features a brominated pyridine ring attached to an isobutylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-pyridin-3-yl)-isobutyl-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Isobutylamine Derivative: The brominated pyridine is then reacted with isobutylamine under basic conditions to form the desired product. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-pyridin-3-yl)-isobutyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Pyridine derivatives
Substitution: Alkylated or arylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (5-Bromo-pyridin-3-yl)-isobutyl-amine serves as a versatile building block for the construction of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound can be used as a scaffold for the development of new drugs. Its ability to undergo various chemical transformations allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence. Its brominated pyridine ring can be incorporated into polymers or other macromolecules to impart desired characteristics.
Wirkmechanismus
The mechanism of action of (5-Bromo-pyridin-3-yl)-isobutyl-amine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The bromine atom and isobutylamine group can interact with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-pyridin-3-yl)-carbamic acid ethyl ester
- (5-Bromo-pyridin-3-yl)-methanol
- (5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness
Compared to similar compounds, (5-Bromo-pyridin-3-yl)-isobutyl-amine is unique due to the presence of the isobutylamine group. This functional group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets. Additionally, the isobutylamine group can provide steric hindrance, influencing the compound’s binding affinity and selectivity in biological systems.
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
5-bromo-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |
InChI-Schlüssel |
YKLUTSMDQRJSLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


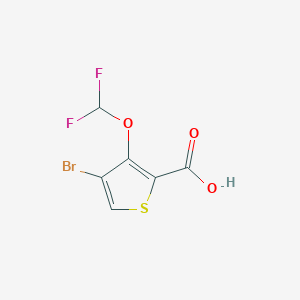
![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
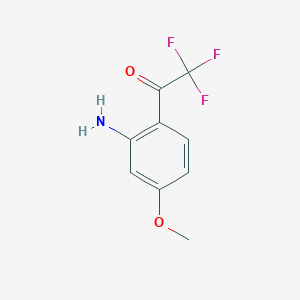
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

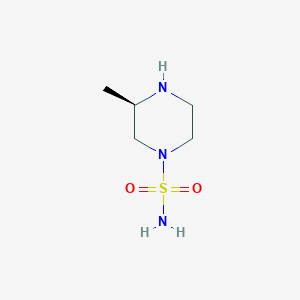

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)
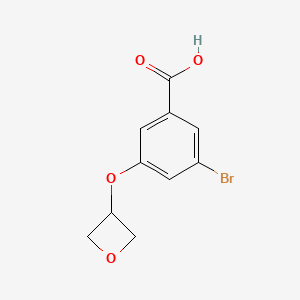
![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)
![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)
